9-keto Tafluprost is a synthetic derivative of tafluprost, which is a prostaglandin analogue primarily utilized in the treatment of open-angle glaucoma and ocular hypertension. This compound exhibits unique pharmacological properties that enhance its efficacy in reducing intraocular pressure. The structure of 9-keto Tafluprost allows it to act selectively on prostaglandin receptors, making it an important compound in ophthalmic therapies.
9-keto Tafluprost is classified under prostaglandin analogues, which are compounds that mimic the effects of natural prostaglandins in the body. Prostaglandins are lipid compounds that have diverse hormone-like effects, including the regulation of intraocular pressure. This compound is derived from tafluprost through specific synthetic modifications that enhance its stability and receptor affinity.
The synthesis of 9-keto Tafluprost typically involves several key steps, starting from a Corey lactone intermediate. The process includes:
These methods have been optimized for industrial production, focusing on cost-effectiveness and high purity yields.
The molecular structure of 9-keto Tafluprost can be represented by the following chemical formula:
CC(C)OC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)(F)FXNCSWEVHNBTYPP-QBSXWLLBSA-NThe compound features a complex arrangement of carbon chains, functional groups, and stereocenters that contribute to its biological activity. The presence of fluorine atoms enhances its potency and selectivity at prostaglandin receptors.
9-keto Tafluprost is involved in various chemical reactions, including:
These reactions are critical for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for 9-keto Tafluprost involves its conversion into tafluprost acid after administration. The tafluprost acid acts as a selective agonist at the prostaglandin F receptor, leading to increased uveoscleral outflow and decreased intraocular pressure. This action is crucial in managing conditions like glaucoma by facilitating aqueous humor drainage from the eye .
These properties are essential for formulating effective ophthalmic solutions that maintain therapeutic efficacy while minimizing side effects .
9-keto Tafluprost has several applications in scientific research and medicine:
This compound's unique properties make it an invaluable asset in both clinical settings and research laboratories focused on ocular health.
The defining structural feature of 9-keto Tafluprost is the difluoro substitution at the C-15 position of the prostaglandin backbone, replacing the naturally occurring hydroxyl group found in endogenous prostaglandin F₂α (PGF₂α). This strategic modification serves two primary biochemical purposes:
First, it confers metabolic resistance against 15-hydroxyprostaglandin dehydrogenase (15-OH-PGDH), the principal enzyme responsible for prostaglandin inactivation. Natural prostaglandins undergo rapid oxidation at C-15 to form inactive 15-keto metabolites. The electronegativity and covalent radius of fluorine atoms create a high-energy barrier that prevents dehydrogenation at C-15, thereby extending the compound's functional half-life [2] [3].
Second, the stereoelectronic effects of fluorine enhance binding affinity at the prostanoid FP receptor. The C-15 difluoro configuration induces a conformational shift in the omega chain that optimizes interactions with transmembrane domain residues of the receptor. This results in a 12-fold higher FP receptor binding affinity (Ki = 0.4 nM) for Tafluprost acid (AFP-172) compared to endogenous PGF₂α [3] [5].
Table 1: Biochemical Impact of C-15 Difluoro Substitution
| Property | Endogenous PGF₂α | 9-Keto Tafluprost | Functional Consequence |
|---|---|---|---|
| C-15 Group | Hydroxyl (-OH) | Difluoro (-F₂) | Metabolic stabilization |
| 15-OH-PGDH Susceptibility | High | Negligible | Extended half-life |
| FP Receptor Ki | 4.8 nM | 0.4 nM | Enhanced potency |
| Lipophilicity (LogP) | 3.2 | 4.1 | Improved corneal penetration |
This molecular innovation represents a deliberate departure from classical prostaglandin design, which traditionally preserved the C-15 hydroxyl group as essential for biological activity [2] [6]. The fluorine atoms create a bioisosteric mimic that maintains receptor engagement while circumventing a major inactivation pathway.
9-Keto Tafluprost is administered as an isopropyl ester prodrug (molecular weight: 452.53 g/mol) to overcome inherent bioavailability challenges. The rationale for this design involves three key considerations:
The hydrolysis mechanism follows Michaelis-Menten kinetics, with corneal esterases cleaving the isopropyl ester bond to yield the biologically active carboxylic acid (AFP-172) and isopropanol. Enzyme kinetics studies demonstrate a Km of 18.3 μM and Vmax of 2.4 nmol/min/mg protein in corneal homogenates, indicating high catalytic efficiency. This process reaches completion within 15 minutes post-administration, with >90% conversion efficiency observed in ocular tissues [3] [6].
Table 2: Enzymatic Hydrolysis Parameters of Prostaglandin Prodrugs
| Prodrug | Ester Group | Km (μM) | Vmax (nmol/min/mg) | Corneal Activation Rate |
|---|---|---|---|---|
| 9-Keto Tafluprost | Isopropyl | 18.3 | 2.4 | 90% in 15 min |
| Latanoprost | Isopropyl | 22.1 | 1.7 | 80% in 20 min |
| Travoprost | Ethyl | 15.4 | 1.9 | 85% in 18 min |
The prodrug strategy effectively balances lipophilicity for corneal penetration with enzymatic lability for rapid activation, creating an efficient delivery system for the active moiety [5] [6].
The structural evolution from endogenous PGF₂α to 9-keto Tafluprost involves three strategic modifications that optimize receptor interaction and metabolic stability:
Table 3: Structural Comparison of Prostaglandin Analogs
| Structural Feature | PGF₂α | Latanoprost | 9-Keto Tafluprost |
|---|---|---|---|
| C-15 Modification | -OH | -OH | -F₂ |
| C-13 Configuration | Trans double bond | Trans double bond | Trans double bond |
| Omega Chain Terminus | -CH₃ | -CH₃ | -O-C₆H₅ |
| FP Receptor Ki (nM) | 4.8 | 1.3 | 0.4 |
| Primary Metabolism Pathway | 15-OH oxidation | Beta oxidation | Beta oxidation |
The phenoxy-difluoro motif represents a significant advance over earlier prostaglandin analogs, providing both steric protection against metabolic enzymes and enhanced receptor affinity. This dual functionality explains the compound's improved efficacy profile at lower molar concentrations compared to earlier generation analogs [2] [5].
The bioactive moiety AFP-172 (Tafluprost acid) is generated through a tightly regulated biotransformation cascade:
Primary Activation Pathway:
Secondary Metabolic Pathways:
Table 4: Metabolic Fate of AFP-172 (Tafluprost Acid)
| Metabolite | Formation Pathway | Enzymes Involved | FP Receptor Affinity (Ki) |
|---|---|---|---|
| AFP-172 (Active) | Ester hydrolysis | Carboxylesterases | 0.4 nM |
| 1,2-Dinor-AFP-172 | Alpha-chain β-oxidation | Acyl-CoA dehydrogenase | 18.7 nM |
| 1,2,3,4-Tetranor-AFP-172 | Complete β-oxidation | Thiolase | >1000 nM |
| Tetranor-tafluprost-γ-lactone | Spontaneous cyclization | Non-enzymatic | Inactive |
| AFP-172 Glucuronide | Conjugation | UGT2B7 | Inactive |
Crucially, the C-15 difluoro substitution prevents oxidative metabolism via 15-OH-PGDH, channeling degradation exclusively through β-oxidation pathways. This results in a prolonged tissue residence time of the active AFP-172 in anterior segment tissues (elimination t½ = 6.7 hours) compared to natural prostaglandins (t½ = 0.5-1.5 hours) [2] [5]. The metabolic profile demonstrates precise engineering to maximize target tissue exposure while minimizing systemic pharmacologic activity.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1